1,3-Diaminopropane

Overview

Description

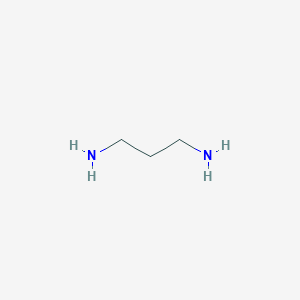

1,3-Diaminopropane (C₃H₁₀N₂), also known as 1,3-propanediamine, is a three-carbon aliphatic diamine with primary amine groups at the 1 and 3 positions. It has a molecular weight of 74.127 g/mol (average mass) and a monoisotopic mass of 74.084398 g/mol . This compound is industrially significant, serving as a precursor for epoxy resins, cross-linking agents, pharmaceuticals, agrochemicals, and specialty polymers . Notably, its bio-based production has been achieved via metabolic engineering in Escherichia coli, yielding 13 g/L through fed-batch fermentation, offering a sustainable alternative to petroleum-derived methods .

This compound exhibits unique physicochemical properties, such as hydrogen-bonding capability, which enables catalytic interactions in photoresponsive systems (e.g., DASA chemistry) and stabilization of organic-inorganic superlattices . Its applications extend to molecular biology, where it facilitates polysaccharide electrophoresis by interacting with sulfated groups .

Preparation Methods

1,3-Diaminopropane is typically synthesized through the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile . The industrial production involves a two-stage continuous process under a pressure of 10-20 MPa. In the first reactor, acrylonitrile reacts with excess ammonia at 70-100°C to produce 2-aminopropionitrile and bis(cyanoethyl)amine . The mixture of aminonitriles is then hydrogenated in a downstream reactor over a fixed-bed catalyst (cobalt or nickel) at 60-120°C to yield this compound and bis(aminopropyl)amine .

Chemical Reactions Analysis

1,3-Diaminopropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Complexation: It forms coordination complexes with metals, which are useful in catalysis and material science.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. Major products formed from these reactions include primary amines, nitriles, amides, and metal complexes .

Scientific Research Applications

Chemical Properties and Production

1,3-Diaminopropane is characterized by its two amine groups (-NH2) attached to a propyl chain. Traditionally sourced from petroleum-based processes, recent advancements have shifted focus towards biotechnological methods for its production. Notably, engineered strains of Escherichia coli have been developed to produce DAP from renewable biomass, enhancing sustainability in its manufacturing process .

Polymer Production

This compound serves as a key monomer in the synthesis of polyamides (nylons). These polymers are utilized in engineering plastics, medical materials, and adhesives. The ability to produce DAP through fermentation processes allows for the creation of bio-based polyamides, which can reduce reliance on fossil fuels .

Epoxy Resins

DAP acts as a cross-linking agent in epoxy resins, which are widely used in coatings, adhesives, and composite materials. Its incorporation enhances the mechanical properties and thermal stability of these resins .

Pharmaceuticals and Agrochemicals

As a precursor for various pharmaceuticals and agrochemicals, DAP plays a crucial role in drug synthesis and agricultural formulations. Its derivatives are involved in the production of important medicinal compounds .

Biosynthesis Studies

Recent research has explored the role of DAP in biosynthetic pathways within microorganisms. For instance, studies indicate that DAP can enhance the production of cephalosporin C in Acremonium chrysogenum, a key antibiotic . This highlights its potential as a biotechnological tool in pharmaceutical manufacturing.

Case Study 1: Biotechnological Production

A significant study conducted by researchers at KAIST demonstrated the metabolic engineering of E. coli for the production of DAP. The engineered strain achieved a production titer of 13 grams per liter through fed-batch fermentation techniques. This advancement represents a pivotal shift towards sustainable chemical manufacturing .

| Parameter | Value |

|---|---|

| Engineered Strain | E. coli DP09 |

| Production Method | Fed-batch fermentation |

| Titer | 13 g/L |

| Yield Improvement | 21-fold increase |

Case Study 2: Pharmaceutical Applications

In another investigation, the addition of DAP was shown to influence the biosynthesis of antibiotics in fungal strains. The study revealed that DAP positively affected the yield of cephalosporin C while contrasting with spermidine's effects, which inhibited production . This finding underscores DAP's utility in optimizing antibiotic yields.

Summary of Applications

The following table summarizes key applications of this compound across different sectors:

| Application Area | Specific Uses |

|---|---|

| Polymer Science | Monomer for polyamides (nylons), engineering plastics |

| Materials Science | Cross-linking agent in epoxy resins |

| Pharmaceuticals | Precursor for drug synthesis |

| Agriculture | Component in agrochemical formulations |

| Biotechnological Research | Enhancer in antibiotic production |

Mechanism of Action

The mechanism of action of 1,3-diaminopropane involves its ability to form hydrogen bonds and ionic interactions with various molecular targets. It can interact with nucleic acids, proteins, and cell membranes, stabilizing their structures and modulating their functions . In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isomeric Differences

1,2-Propanediamine (1,2-DAP)

- Structural isomerism: Unlike 1,3-DAP, 1,2-DAP has adjacent amine groups, leading to distinct coordination chemistry. For example, bis(1,3-diaminopropane)platinum(2+) and bis(1,2-diaminopropane)platinum(2+) form different geometric isomers due to ligand spacing .

- Thermal degradation : Both 1,3-DAP and 1,2-DAP undergo similar thermal degradation pathways under identical conditions, producing three major peaks. However, their degradation kinetics vary slightly due to amine group positioning .

Putrescine (1,4-Diaminobutane)

- Chain length and enzyme affinity : 1,3-DAP (C3) and putrescine (C4) share structural similarities, but 1,3-DAP exhibits a 10-fold lower Kₘ (95.4–105.8 × 10⁻⁶ M) than putrescine (1117.5 × 10⁻⁶ M) in deoxyhypusine synthase reactions, indicating superior substrate affinity .

- Biological activity : 1,3-DAP acts as a partial agonist of NMDA receptors, while putrescine lacks activity in this context. Spermidine (C7 polyamine) shows higher potency due to extended chain length .

Catalytic and Enzymatic Activity

Thermal and Chemical Stability

- Thermal degradation : 1,3-DAP, 1,2-DAP, and N-methylethylenediamine (N-MEDA) degrade via analogous pathways under aqueous conditions (100–150°C), forming cyclic amines and ammonia. However, 1,3-DAP’s degradation rate is modulated by hydrogen-bonding interactions .

- Polymer synthesis : 1,3-DAP-derived polyamides exhibit superior thermal stability compared to 1,2-DAP analogs, attributed to linear chain alignment enhancing intermolecular forces .

Production Methods

Biological Activity

1,3-Diaminopropane (DAP), a three-carbon diamine, has garnered attention in various fields, including biochemistry, pharmacology, and materials science. Its biological activity is primarily linked to its role in metabolic pathways, potential therapeutic applications, and its utility as a building block in the synthesis of various compounds.

Biosynthesis and Metabolic Pathways

This compound is biosynthesized through two primary pathways in microorganisms: the C4 and C5 pathways.

- C4 Pathway : This pathway involves the conversion of L-aspartate semialdehyde into this compound through the action of two key enzymes:

- 2-Ketoglutarate 4-Aminotransferase (Dat) : Converts aspartate semialdehyde into 2,4-diaminobutanoate.

- 2,4-Diaminobutanoate Decarboxylase (Ddc) : Converts 2,4-diaminobutanoate into this compound.

Research indicates that the C4 pathway is more efficient than the C5 pathway, which involves spermidine dehydrogenase and requires additional cofactors for synthesis .

Biological Activity and Applications

This compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that DAP can inhibit the growth of certain pathogens. For instance, it has been reported that Acinetobacter baumannii can produce DAP naturally, which may play a role in its pathogenicity .

- Role as a Precursor : DAP serves as a precursor in the synthesis of polyamines such as putrescine and spermidine, which are crucial for cell growth and differentiation. These polyamines are involved in cellular processes such as gene expression and stabilization of DNA .

- Potential in Drug Development : The compound has been explored for its potential use in drug formulations due to its ability to enhance the solubility and bioavailability of certain drugs .

Case Studies

Several studies highlight the biological activity of this compound:

- Metabolic Engineering of E. coli : A study engineered Escherichia coli to produce DAP using the C4 pathway. The engineered strain showed increased production rates compared to wild-type strains, demonstrating the potential for industrial applications .

- Pea Diamine Oxidase Interaction : Research indicated that DAP acts as a suicide substrate for pea diamine oxidase (DAO), leading to its oxidation but suppressing further oxidation during the reaction. This suggests a complex interaction that could be leveraged for therapeutic purposes .

- Hydrothermal Synthesis Applications : DAP has been utilized as a structure-directing agent in the hydrothermal synthesis of iron phosphate compounds. This application underscores its versatility beyond biological contexts .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-diaminopropane in laboratory settings, and what methodological considerations ensure yield optimization?

- Answer : this compound is synthesized via catalytic hydrogenation of acrylonitrile derivatives or through microbial fermentation using engineered E. coli strains. For chemical synthesis, controlled reaction conditions (e.g., temperature, pressure, and catalyst selection) are critical to minimize side reactions like over-alkylation . Bio-based production involves metabolic pathway engineering, including overexpression of aspC (aspartate aminotransferase) and ppc (phosphoenolpyruvate carboxylase) to enhance precursor flux, achieving yields up to 13 g/L in fed-batch fermentation .

Q. How does the molecular structure of this compound influence its coordination chemistry in metal complex formation?

- Answer : The molecule’s two primary amine groups separated by a three-carbon chain enable chelation with transition metals (e.g., Ni, Pb), forming stable complexes. For example, Ni(II) complexes with this compound-derived ligands exhibit tetranuclear structures in the presence of SCN⁻ and Pb(II) ions, characterized via FTIR and elemental analysis . Steric and electronic effects of substituents on the diamine backbone (e.g., salicylidene derivatives) modulate redox properties and catalytic activity .

Advanced Research Questions

Q. What metabolic engineering strategies improve this compound production in E. coli, and how do computational models guide pathway optimization?

- Answer : Key strategies include:

- Pathway Selection : Comparative in silico flux analysis of C4 (e.g., Acinetobacter baumannii-derived ddc) vs. C5 pathways identifies the C4 route as more efficient for this compound synthesis .

- Gene Knockouts : Disrupting pfkA (phosphofructokinase) redirects carbon flux toward the aspartate pathway, increasing precursor availability .

- Dynamic Regulation : Synthetic small RNAs (sRNAs) fine-tune expression of competing pathways, balancing growth and production .

- Fed-Batch Optimization : High-cell-density fermentation with glucose minimal media achieves 13 g/L titers .

Q. How can researchers resolve contradictions between enzyme promiscuity data and phenotypic fitness in bacterial metabolism studies involving this compound?

- Answer : Discrepancies arise when enzymes (e.g., PP_2180 in Pseudomonas putida) show high in vitro activity on this compound but no fitness defect in vivo. This suggests redundant pathways or compensatory mechanisms in the native organism. Methodological solutions include:

- Multi-Omics Integration : Coupling proteomics and metabolomics to identify bypass pathways.

- Knockout Validation : Systematic deletion of candidate genes to pinpoint functional redundancies .

Q. What experimental designs mitigate confounding variables in comparative studies of CO₂ absorption capacities between 1,2-diaminopropane and this compound?

- Answer : Key controls include:

- Standardized Conditions : Fixed amine concentration (e.g., 2.5 mol/L), temperature, and CO₂ partial pressure .

- Lean/Rich Loading Analysis : Measuring cyclic capacity (difference between rich and lean CO₂ loading) to account for regeneration efficiency .

- Isomer-Specific Characterization : NMR or FTIR to confirm structural integrity post-experiment, ruling out degradation artifacts .

Q. Methodological Guidelines

Q. How should researchers handle this compound in laboratory settings to ensure safety and reproducibility?

- Answer :

- Storage : Keep at 0–6°C in flame-resistant cabinets due to flammability (flash point: 49°C) .

- Handling : Use PPE (gloves, masks, fume hoods) to prevent dermal/ocular exposure; neutralize spills with weak acids (e.g., acetic acid) .

- Transport : Classify under UN 2922 (Corrosive Liquid, Toxic) with Packing Group II .

Properties

IUPAC Name |

propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVJPLKCPIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62704-76-1, 10517-44-9 (di-hydrochloride) | |

| Record name | 1,3-Propanediamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62704-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021906 | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

75 °F (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.5 [mmHg] | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-76-2, 54018-94-9, 18773-03-0 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diaminopropane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB3ISL56KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

10 °F (NTP, 1992), -12 °C | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.